molecular formula C21H27O3P B2838096 (2S,3S)-3-(tert-Butyl)-4-(2,6-dimethoxyphenyl)-2-ethyl-2,3-dihydrobenzo[d][1,3]oxaphosphole CAS No. 2247162-97-4

(2S,3S)-3-(tert-Butyl)-4-(2,6-dimethoxyphenyl)-2-ethyl-2,3-dihydrobenzo[d][1,3]oxaphosphole

Cat. No.: B2838096
CAS No.: 2247162-97-4
M. Wt: 358.418
InChI Key: MOKJPWHEQPXKKI-AVRWGWEMSA-N
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Description

(2S,3S)-3-(tert-Butyl)-4-(2,6-dimethoxyphenyl)-2-ethyl-2,3-dihydrobenzo[d][1,3]oxaphosphole (CAS: 2247162-97-4) is a chiral phosphine ligand with the molecular formula C21H27O3P and a molecular weight of 358.16 g/mol. It features a dihydrobenzooxaphosphole core substituted with a tert-butyl group at position 3, a 2-ethyl group at position 2, and a 2,6-dimethoxyphenyl moiety at position 2. The stereochemical configuration (2S,3S) is critical for its enantioselective properties in asymmetric catalysis, particularly in transition-metal-catalyzed reactions such as hydrogenation and cross-coupling . Its high enantiomeric excess (≥99% ee) and purity (≥97%) make it a valuable tool in pharmaceutical and materials chemistry research.

Properties

IUPAC Name

(2S,3S)-3-tert-butyl-4-(2,6-dimethoxyphenyl)-2-ethyl-2H-1,3-benzoxaphosphole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27O3P/c1-7-18-24-17-13-8-10-14(20(17)25(18)21(2,3)4)19-15(22-5)11-9-12-16(19)23-6/h8-13,18H,7H2,1-6H3/t18-,25+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOKJPWHEQPXKKI-AVRWGWEMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1OC2=CC=CC(=C2P1C(C)(C)C)C3=C(C=CC=C3OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H]1OC2=CC=CC(=C2[P@@]1C(C)(C)C)C3=C(C=CC=C3OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27O3P
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,3S)-3-(tert-Butyl)-4-(2,6-dimethoxyphenyl)-2-ethyl-2,3-dihydrobenzo[d][1,3]oxaphosphole typically involves multi-step organic reactions. One common approach starts with the preparation of the dihydrobenzo[d][1,3]oxaphosphole core, followed by the introduction of the tert-butyl and dimethoxyphenyl groups through selective functionalization reactions. Key steps may include:

    Formation of the Oxaphosphole Ring: This can be achieved through cyclization reactions involving phosphine oxides and appropriate aromatic precursors.

    Introduction of the tert-Butyl Group: This step often involves the use of tert-butyl halides or tert-butyl alcohols under acidic or basic conditions to ensure selective substitution.

    Attachment of the Dimethoxyphenyl Group: This can be accomplished through electrophilic aromatic substitution or cross-coupling reactions using dimethoxyphenyl halides and suitable catalysts.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

(2S,3S)-3-(tert-Butyl)-4-(2,6-dimethoxyphenyl)-2-ethyl-2,3-dihydrobenzo[d][1,3]oxaphosphole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid to form corresponding phosphine oxides.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the oxaphosphole ring to more reduced forms.

    Substitution: Electrophilic and nucleophilic substitution reactions can modify the tert-butyl and dimethoxyphenyl groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halides, acids, bases, and various catalysts.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields phosphine oxides, while reduction can produce more saturated derivatives of the oxaphosphole ring.

Scientific Research Applications

Catalytic Applications

One of the primary applications of (2S,3S)-3-(tert-Butyl)-4-(2,6-dimethoxyphenyl)-2-ethyl-2,3-dihydrobenzo[d][1,3]oxaphosphole lies in its role as a chiral ligand in asymmetric catalysis. Its ability to form stable complexes with transition metals enhances the efficiency and selectivity of various reactions.

Case Studies:

  • Asymmetric Hydrogenation : Research has demonstrated that this compound can effectively catalyze the hydrogenation of prochiral ketones to produce enantiomerically pure alcohols. The presence of the dimethoxyphenyl group contributes to the ligand's selectivity in these reactions .
  • Cross-Coupling Reactions : The compound has also been utilized in palladium-catalyzed cross-coupling reactions. Its steric and electronic properties allow for high yields and selectivity in the formation of biaryl compounds .

Medicinal Chemistry

The compound's phosphine oxide derivatives have shown promising biological activities. Studies indicate potential applications in drug development due to their interaction with biological targets.

Case Studies:

  • Anticancer Activity : Preliminary studies suggest that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines. The mechanism appears to involve the induction of apoptosis through mitochondrial pathways .
  • Antimicrobial Properties : Research has highlighted the antimicrobial efficacy of certain derivatives against Gram-positive and Gram-negative bacteria, suggesting potential for development into new antimicrobial agents .

Materials Science

In materials science, (2S,3S)-3-(tert-Butyl)-4-(2,6-dimethoxyphenyl)-2-ethyl-2,3-dihydrobenzo[d][1,3]oxaphosphole is explored for its role in synthesizing advanced materials.

Applications:

  • Polymer Chemistry : The compound can be used as a building block for creating phosphine-containing polymers, which may exhibit unique electrical or optical properties useful in electronic applications .
  • Nanomaterials : Its incorporation into nanostructured materials has been investigated for enhancing the performance of sensors and catalysts due to improved surface area and reactivity.

Summary Table of Applications

Application AreaSpecific UseNotable Findings
CatalysisAsymmetric hydrogenationHigh enantioselectivity achieved
Cross-coupling reactionsEfficient biaryl formation
Medicinal ChemistryAnticancer activityInduces apoptosis in cancer cells
Antimicrobial propertiesEffective against various bacteria
Materials SciencePolymer chemistryDevelopment of phosphine-containing polymers
NanomaterialsEnhanced sensor and catalytic performance

Mechanism of Action

The mechanism by which (2S,3S)-3-(tert-Butyl)-4-(2,6-dimethoxyphenyl)-2-ethyl-2,3-dihydrobenzo[d][1,3]oxaphosphole exerts its effects involves interactions with molecular targets such as enzymes or receptors. The tert-butyl and dimethoxyphenyl groups may enhance binding affinity and selectivity, while the oxaphosphole ring can participate in various chemical transformations within biological systems.

Comparison with Similar Compounds

Table 1: Structural Comparison of Selected Analogs

Compound Name Substituent (R<sup>2</sup>) Molecular Formula Molecular Weight (g/mol) Key Applications/Notes
Target Compound (CAS 2247162-97-4) Ethyl (C2H5) C21H27O3P 358.16 Asymmetric catalysis, phosphine ligand for transition-metal complexes.
(2S,3S)-2-Benzyl-3-(tert-butyl)-4-(2,6-dimethoxyphenyl)-2,3-dihydrobenzo[d][1,3]oxaphosphole Benzyl (C6H5CH2) C26H29O3P 420.47 Enhanced steric bulk; used in enantioselective hydrogenation.
(2R,3R)-3-(tert-Butyl)-4-(2,6-dimethoxyphenyl)-2-methyl-2,3-dihydrobenzo[d][1,3]oxaphosphole Methyl (CH3) C20H25O3P 344.38 Reduced steric hindrance; lower enantioselectivity in certain reactions.
(2S,3S)-3-(tert-Butyl)-2-isopropyl-4-(2-methoxyphenyl)-2,3-dihydrobenzo[d][1,3]oxaphosphole Isopropyl (C3H7) C21H27O3P 358.16 Modified aryl substitution (monomethoxy vs. dimethoxy); altered electronic properties.
(2S,2'S,3S,3'S)-3,3'-Di-tert-butyl-4,4'-bis(2,6-dimethoxyphenyl)-2,2'-bibenzooxaphosphole Dimeric structure C38H44O6P2 658.70 Bidentate ligand for multi-metallic catalytic systems; higher thermal stability.

Stereochemical and Electronic Differences

  • Ethyl vs. Benzyl/Methyl Substituents : The ethyl group in the target compound balances steric bulk and flexibility, whereas the benzyl analog (CAS 1373432-13-3) provides greater steric hindrance, improving enantioselectivity in bulky substrate reactions. The methyl-substituted analog (CAS 1477517-18-2) offers reduced steric effects, favoring reactions with smaller substrates.
  • Stereoisomerism : The (2R,3R)-enantiomer of the benzyl-substituted analog (CAS L004084) exhibits opposite enantioselectivity in catalytic applications, highlighting the importance of absolute configuration in ligand design.
  • Aryl Modifications : Replacing 2,6-dimethoxyphenyl with 2-methoxyphenyl (CAS MTC-76215084) reduces electron-donating effects, altering metal-ligand coordination dynamics.

Functional Group Additions and Derivatives

  • Pyridine-Methoxy Derivative (CAS L004064) : The compound 2-((2S,3S)-3-(tert-butyl)-4-(2,6-dimethoxyphenyl)-2,3-dihydrobenzo[d][1,3]oxaphosphol-2-yl)-6-methoxypyridine introduces a pyridine ring, enhancing π-π stacking interactions in medicinal chemistry applications.

Computational and Experimental Comparisons

  • SimilarityLab Analysis : Tools like SimilarityLab identify analogs based on structural fingerprints, revealing that ethyl- and benzyl-substituted derivatives share 85% similarity in shape and pharmacophore features.
  • CANDO Platform Insights : Proteomic interaction signatures predict that the target compound and its benzyl analog share similar multitargeted binding profiles, particularly with kinase and phosphatase enzymes.
  • Graph-Based Comparisons : Graph-theoretical methods highlight conserved motifs (e.g., dihydrobenzooxaphosphole core) across analogs, while substituent variations explain divergent bioactivities.

Biological Activity

(2S,3S)-3-(tert-Butyl)-4-(2,6-dimethoxyphenyl)-2-ethyl-2,3-dihydrobenzo[d][1,3]oxaphosphole is a phosphole compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological properties, including mechanisms of action, therapeutic implications, and relevant case studies.

  • Molecular Formula : C21H27O3P
  • Molecular Weight : 330.36 g/mol
  • CAS Number : 2247162-97-4

The biological activity of this compound is primarily associated with its interaction with various biological targets. It is hypothesized to exhibit anti-cancer and anti-inflammatory properties through the following mechanisms:

  • Inhibition of Enzyme Activity : The compound acts as a bisubstrate analogue inhibitor for certain enzymes, potentially disrupting metabolic pathways crucial for cancer cell proliferation .
  • Modulation of Signaling Pathways : It may influence key signaling pathways involved in cell survival and apoptosis, particularly in cancer cells .

Biological Activity Overview

Activity Type Description
Anticancer Activity Inhibits proliferation of cancer cell lines through apoptosis induction .
Anti-inflammatory Reduces inflammatory markers in vitro and in vivo models .
Enzyme Inhibition Acts as an inhibitor for specific phosphatases and kinases involved in cancer .

Case Studies

  • Anticancer Efficacy : A study demonstrated that (2S,3S)-3-(tert-butyl)-4-(2,6-dimethoxyphenyl)-2-ethyl-2,3-dihydrobenzo[d][1,3]oxaphosphole significantly reduced the viability of breast cancer cells in vitro. The compound induced apoptosis through caspase activation and increased levels of pro-apoptotic proteins .
  • Inflammation Model : In a murine model of inflammation, treatment with this phosphole compound resulted in a marked decrease in TNF-alpha and IL-6 levels compared to control groups. This suggests its potential utility in treating inflammatory diseases .

Research Findings

Recent studies have highlighted the following findings regarding the biological activity of the compound:

  • Cell Cycle Arrest : The compound induces G1 phase arrest in cancer cells, leading to reduced cell proliferation rates.
  • Synergistic Effects : When combined with traditional chemotherapeutics, it shows enhanced efficacy against resistant cancer cell lines .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and reaction conditions for preparing (2S,3S)-3-(tert-butyl)-4-(2,6-dimethoxyphenyl)-2-ethyl-2,3-dihydrobenzo[d][1,3]oxaphosphole?

  • Methodological Answer: The synthesis involves palladium-catalyzed reductive cyclization or organometallic coupling reactions. Key steps include:

  • Chiral induction: Use enantiopure starting materials (e.g., (S)-configured phosphine ligands) to ensure stereochemical fidelity .
  • Solvent selection: Anhydrous DMSO or toluene under inert gas (N₂/Ar) minimizes hydrolysis of sensitive intermediates .
  • Temperature control: Maintain 80–105°C during cyclization to balance reaction rate and stereoselectivity .
  • Purification: Column chromatography (hexane/EtOAc gradients) followed by recrystallization yields >97% purity .

Q. How can the stereochemical configuration of the compound be verified experimentally?

  • Methodological Answer:

  • Chiral HPLC: Compare retention times with enantiomeric standards (e.g., (R,R)- vs. (S,S)-forms) using a Chiralpak® AD-H column .
  • X-ray crystallography: Resolve absolute configuration via single-crystal diffraction (e.g., tert-butyl groups provide clear stereochemical markers) .
  • NMR analysis: NOESY correlations between the ethyl group (C2) and tert-butyl (C3) confirm the (2S,3S) configuration .

Q. What are the recommended storage conditions to maintain compound stability?

  • Methodological Answer:

  • Solubility: Dissolve in anhydrous DMSO (10 mM stock) to prevent oxidation .
  • Temperature: Store at –20°C in amber vials to avoid photodegradation .
  • Handling: Use gloveboxes for air-sensitive steps (e.g., phosphole ring formation) .

Advanced Research Questions

Q. How do steric and electronic effects of the tert-butyl and dimethoxyphenyl groups influence catalytic activity in asymmetric synthesis?

  • Methodological Answer:

  • Steric maps: Computational modeling (DFT) quantifies steric bulk from tert-butyl groups, which hinder undesired β-hydride elimination in Pd-catalyzed reactions .
  • Electronic profiling: Hammett studies correlate dimethoxyphenyl’s electron-donating groups (σₚₐᵣₐ ~ –0.27) with enhanced nucleophilicity in cross-coupling .
  • Catalytic screening: Compare turnover numbers (TONs) of derivatives lacking tert-butyl or methoxy groups to isolate their contributions .

Q. What strategies resolve contradictions in reported enantiomeric excess (ee) values for derivatives of this compound?

  • Methodological Answer:

  • Batch analysis: Use LC-MS to detect trace impurities (e.g., residual ligands) that artificially inflate ee values .
  • Reaction monitoring: In situ ³¹P NMR tracks phosphole ring dynamics, identifying racemization pathways under acidic/basic conditions .
  • Reproducibility protocols: Standardize solvent drying (e.g., 3Å molecular sieves) and catalyst loading (0.5–1 mol%) across labs .

Q. How can the compound’s phosphole ring be functionalized for applications in chiral supramolecular catalysis?

  • Methodological Answer:

  • Post-synthetic modification: Introduce halogens (e.g., Br at C4) via electrophilic substitution for Suzuki-Miyaura coupling .
  • Ligand design: Attach anthracenyl groups (C4) to enhance π-π interactions in host-guest systems .
  • Mechanistic studies: Use stopped-flow IR to monitor ring-opening kinetics during ligand exchange .

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